molecular formula C10H19ClN2O B7986594 2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

Cat. No.: B7986594
M. Wt: 218.72 g/mol
InChI Key: FNXBMBQFCGEHMF-SECBINFHSA-N
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Description

2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide (CAS: 1353997-69-9) is a tertiary amine derivative featuring a chloroacetamide backbone with an ethyl group and an (R)-configured 1-methyl-piperidin-3-yl substituent. Its molecular formula is C₁₁H₂₀ClN₂O, with a molecular weight of 218.73 g/mol .

The compound is synthesized via methods typical for chloroacetamides, likely involving nucleophilic substitution or amidation reactions.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-3-13(10(14)7-11)9-5-4-6-12(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXBMBQFCGEHMF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide typically involves the reaction of 2-chloroacetamide with N-ethyl-N-(®-1-methyl-piperidin-3-yl)amine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research indicates that derivatives of piperidine, including 2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide, may act as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors play a critical role in neurotransmission and are implicated in various CNS disorders such as depression and anxiety. The modulation of GPCRs can lead to novel therapeutic strategies for treating these conditions .

Antidepressant Activity

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, research on related piperidine compounds demonstrated significant reductions in immobility time during forced swimming tests, suggesting potential efficacy as antidepressants .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. The ability to easily modify the piperidine ring makes it a valuable building block in medicinal chemistry .

Chemical Reactions

The chlorinated acetamide group in this compound can participate in various nucleophilic substitution reactions, making it useful for synthesizing other derivatives with potentially enhanced biological activities .

Case Study 1: Antidepressant Development

A recent study explored the antidepressant properties of compounds related to this compound. The results indicated that these compounds could significantly reduce depressive behaviors in rodent models, supporting their potential use in developing new treatments for depression .

Case Study 2: Synthesis and Characterization

Another research project focused on the synthesis of this compound as part of a larger effort to create novel GPCR modulators. The study detailed the synthetic pathway and characterized the final product using NMR and mass spectrometry techniques, confirming its structure and purity .

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(®-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Insights :

  • Ring Modifications : Piperidine ring substitutions (e.g., methyl vs. ethyl) influence conformational flexibility and hydrogen-bonding capacity .
  • Functional Group Variations : Pyrazole or pyridine-containing analogues (e.g., ) exhibit distinct electronic profiles, enhancing interactions with biological targets like enzymes or receptors.

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unreported, structurally similar indole-containing acetamides exhibit melting points between 159–187°C .
  • Lipophilicity : The ethyl and piperidine groups in the target compound likely confer moderate lipophilicity, contrasting with more polar pyridine-based analogues (e.g., 5RH3 in ) that show enhanced solubility.

Biological Activity

2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide, with the CAS number 1353997-69-9, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

The compound is characterized by the following structural features:

  • Chlorine atom at the second position.
  • Ethyl group and piperidine derivative contributing to its pharmacological profile.
PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O
Molecular Weight241.70 g/mol
CAS Number1353997-69-9
SolubilityModerate in aqueous solution

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, modifications in similar piperidine derivatives have been shown to enhance their efficacy against parasites, particularly in malaria models.

Case Study: Antiparasitic Efficacy

In a study evaluating various analogs, it was found that modifications to the piperidine structure could lead to a substantial increase in potency. For example, an N-methyl substitution resulted in an EC50 value of 0.064 µM, indicating strong activity against Plasmodium falciparum .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results suggest that modifications to the piperidine structure can enhance the antimicrobial properties of related compounds .

The mechanism by which this compound exerts its biological effects may involve interference with key metabolic pathways in target organisms. Structural studies have indicated that the presence of halogen atoms and specific functional groups can significantly influence the binding affinity and selectivity towards biological targets.

Research Findings

Recent studies on related compounds highlight the importance of structural modifications in enhancing biological activity. For example, research on pyrrole derivatives shows that specific substitutions can lead to improved solubility and metabolic stability while maintaining or enhancing biological efficacy .

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